molecular formula C27H28N2O3 B7590894 N-[5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]-2-methylphenyl]benzamide

N-[5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]-2-methylphenyl]benzamide

Cat. No. B7590894
M. Wt: 428.5 g/mol
InChI Key: GDTJKIABNOFURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]-2-methylphenyl]benzamide, also known as MP-10, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

N-[5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]-2-methylphenyl]benzamide works by binding to the dopamine transporter and inhibiting the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on the brain depending on the specific area and receptors involved. For example, increased dopamine levels in the striatum can lead to increased motor activity, while increased dopamine levels in the prefrontal cortex can lead to improved working memory and attention.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]-2-methylphenyl]benzamide depend on the specific brain region and receptors involved. In general, increased dopamine levels can lead to increased activity of the dopaminergic system, which can have various effects on mood, motivation, and cognition. However, the specific effects of N-[5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]-2-methylphenyl]benzamide may vary depending on the dose, route of administration, and individual differences in brain chemistry.

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]-2-methylphenyl]benzamide in lab experiments is its high affinity for the dopamine transporter, which makes it a potentially useful tool for studying the role of dopamine in various neurological disorders. However, one limitation is that the effects of N-[5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]-2-methylphenyl]benzamide may be dose-dependent and may vary depending on the specific brain region and receptors involved. Additionally, the use of N-[5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]-2-methylphenyl]benzamide in lab experiments may be limited by its potential for off-target effects and toxicity.

Future Directions

There are several future directions for research on N-[5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]-2-methylphenyl]benzamide. One direction is to study its effects on specific brain regions and receptors involved in various neurological disorders, such as Parkinson's disease and schizophrenia. Another direction is to investigate the potential for N-[5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]-2-methylphenyl]benzamide to be used as a therapeutic agent for these disorders. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of N-[5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]-2-methylphenyl]benzamide.

Synthesis Methods

N-[5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]-2-methylphenyl]benzamide is synthesized through a multi-step process that involves the reaction of 4-methoxyphenylpiperidine with 2-methylbenzoyl chloride to form the intermediate compound N-[4-(4-methoxyphenyl)piperidin-1-yl]-2-methylbenzamide. This intermediate is then reacted with 4-(4-methoxyphenyl)piperidine-1-carbonyl chloride to form the final product, N-[5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]-2-methylphenyl]benzamide.

Scientific Research Applications

N-[5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]-2-methylphenyl]benzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which is a protein that plays a key role in the regulation of dopamine levels in the brain. This makes N-[5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]-2-methylphenyl]benzamide a potentially useful tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

N-[5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O3/c1-19-8-9-23(18-25(19)28-26(30)22-6-4-3-5-7-22)27(31)29-16-14-21(15-17-29)20-10-12-24(32-2)13-11-20/h3-13,18,21H,14-17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTJKIABNOFURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=CC=C(C=C3)OC)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]-2-methylphenyl]benzamide

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